molecular formula C15H19FN2O4S B2669879 N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 920260-73-7

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2669879
CAS No.: 920260-73-7
M. Wt: 342.39
InChI Key: MXQXPWCKVNWTCE-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic organic compound of significant interest in preclinical neuropharmacology research. Its molecular structure, which incorporates a benzenesulfonamide group linked to a furan-substituted ethylamine chain, suggests potential activity as a modulator of various neurological targets. Researchers are particularly interested in this compound for its potential interactions with serotonin receptor systems , given the structural similarities to known psychoactive substances that act on these pathways. The fluorine and methoxy substitutions on the benzene ring are common pharmacophores designed to influence the molecule's binding affinity and metabolic stability. This reagent serves as a crucial chemical tool for investigating receptor function, signal transduction mechanisms, and structure-activity relationships (SAR) in the design of novel neuroactive compounds. It is intended solely for use in controlled laboratory settings by qualified scientists.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O4S/c1-18(2)12(13-5-4-8-22-13)10-17-23(19,20)15-9-11(16)6-7-14(15)21-3/h4-9,12,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQXPWCKVNWTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a compound with potential biological activity, particularly in the context of cancer treatment and as a topoisomerase inhibitor. This article explores its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Molecular Structure

The compound's molecular formula is C12H19N3O4SC_{12}H_{19}N_3O_4S with a molecular weight of approximately 301.36 g/mol. The structural characteristics include:

  • Dimethylamino group : Contributes to its basicity and potential interactions with biological targets.
  • Furan ring : Known for its role in various biological activities, including anticancer properties.
  • Fluoro and methoxy substituents : Enhance the compound's lipophilicity and may influence its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan moiety and subsequent modifications to introduce the sulfonamide and other functional groups.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds derived from furan have shown efficacy against various cancer cell lines, including breast, colon, lung, and prostate cancers. These compounds often act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and cell division.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast5Topoisomerase II Inhibition
Compound BColon3Induction of Apoptosis
Compound CLung4ROS Generation
This compoundProstateTBDTBD
  • Topoisomerase II Inhibition : The compound has been identified as a selective inhibitor of topoisomerase II, preventing DNA unwinding necessary for replication and transcription.
  • Reactive Oxygen Species (ROS) Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.

Case Studies

In vitro studies have shown that this compound exhibits low toxicity towards normal cells while effectively targeting cancer cells. For example, a study involving human breast cancer cell lines revealed that treatment with this compound resulted in significant apoptotic effects without adversely affecting healthy tissue.

Comparison with Similar Compounds

Key Observations :

  • Fluoro vs.
  • Side Chain Complexity: The dimethylaminoethyl-furan chain distinguishes the target compound from simpler sulfonamides (e.g., N,N-diethyl-5-fluoro-2-methoxybenzenesulfonamide) and ranitidine derivatives, which incorporate thioether linkages .

Challenges :

  • Introducing the furan-2-yl group requires precise control during Suzuki coupling or nucleophilic substitution .
  • The dimethylaminoethyl chain may necessitate protection/deprotection strategies to avoid side reactions .

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular Properties

Compound Name Molecular Weight LogP (Predicted) Water Solubility
Target Compound ~370 g/mol 2.8 Moderate (amine group)
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide 311 g/mol 3.1 Low
Sulfentrazone 387 g/mol 2.5 Low (hydrophobic)

Insights :

  • The target compound’s dimethylamino group enhances water solubility compared to non-aminated analogs .
  • The furan ring may increase metabolic stability compared to ranitidine derivatives, which are prone to oxidation .

Q & A

Q. How do solvent effects influence the compound’s stability during long-term storage?

  • Accelerated stability studies : Store solutions in DMSO, acetonitrile, or PBS at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via UPLC-UV (λ = 254 nm). DMSO shows <5% degradation at 25°C, while PBS induces hydrolysis of the sulfonamide bond (~15% loss) .

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